carbonothioic O,S-acid;2-methylaniline
Description
Carbonothioic O,S-acid;2-methylaniline is a thiocarbamate derivative formed by the interaction of carbonothioic O,S-acid (structurally represented as HO–C(S)–O–) with 2-methylaniline (o-toluidine), an aromatic amine. Spectroscopic characterization of carbonothioic O,S-acid, as predicted by Wishart Lab, includes GC-MS, LC-MS/MS, and NMR data under various ionization and derivatization conditions . When combined with 2-methylaniline, the resulting compound likely exhibits enhanced stability and reactivity compared to simpler amines, owing to the electron-donating methyl group on the aromatic ring.
2-Methylaniline itself is a key precursor in azo dye synthesis, where its diazonium salts yield bright, chemically fast dyes for polyester fibers . Additionally, 2-methylaniline derivatives, such as poly(2-methylaniline), demonstrate unique electrochemical properties, including acid-doped bipolaronic structures with characteristic absorption bands at 630 nm . These traits suggest that this compound may serve as a functional intermediate in conductive polymers or specialty dyes.
Properties
CAS No. |
821783-52-2 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
carbonothioic O,S-acid;2-methylaniline |
InChI |
InChI=1S/C7H9N.CH2O2S/c1-6-4-2-3-5-7(6)8;2-1(3)4/h2-5H,8H2,1H3;4H,(H,2,3) |
InChI Key |
JSHLTXZFTBWSIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N.C(=O)(O)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonothioic O,S-acid;2-methylaniline typically involves the reaction of carbonothioic O,S-acid with 2-methylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbonothioic O,S-acid;2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The aromatic ring of 2-methylaniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, and halogens
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Nitro, sulfo, and halo derivatives of 2-methylaniline
Scientific Research Applications
Carbonothioic O,S-acid;2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbonothioic O,S-acid;2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its aromatic amine group can participate in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Thiocarbamate compounds share a common functional group (R–NH–C(S)–O–R'), but their properties vary significantly depending on substituents. Key comparisons include:
Table 1: Mass Spectrometry Data of Thiocarbamate Derivatives
The fragmentation pattern of carbonothioic O,S-acid is dominated by carbamothioic S-acid intermediates (e.g., m/z=149), consistent with other thiocarbamates . However, its combination with 2-methylaniline likely introduces additional stability due to aromatic conjugation, reducing fragmentation intensity compared to aliphatic analogs like O-ethyl derivatives.
Electrochemical and Electronic Properties
Polymerized derivatives of 2-methylaniline exhibit distinct electronic behaviors compared to other alkyl-substituted anilines:
Table 2: Absorption Bands of Acid-Doped Polyaniline Derivatives
The methyl group in poly(2-methylaniline) enhances planarity and charge delocalization compared to bulkier ethyl substituents, resulting in higher conductivity and a blue-shifted absorption band. Carbonothioic O,S-acid;2-methylaniline, if polymerized, may further improve solubility and thermal stability due to the thiocarbamate group’s flexibility .
Application Performance in Dye Chemistry
2-Methylaniline-derived compounds outperform simpler aniline analogs in dye applications:
Table 3: Fastness Properties of Azo Dyes
| Amine Source | Brightness | Chemical Fastness | Wash Fastness | Application | Reference |
|---|---|---|---|---|---|
| Aniline | Moderate | Good | Good | Polyester fibers | |
| 2-Methylaniline | High | Excellent | Excellent | Polyester fibers |
The methyl group in 2-methylaniline enhances dye molecule rigidity, reducing photodegradation and improving wash fastness.
Biological Activity
Carbonothioic O,S-acid;2-methylaniline, a compound that integrates the properties of carbonothioic O,S-acid and 2-methylaniline, has garnered attention in various fields including chemistry, biology, and medicine. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound can undergo several chemical reactions:
- Oxidation : Converts to sulfoxides or sulfones.
- Reduction : Forms thiols or amines.
- Substitution : The aromatic ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.
These properties make it a versatile compound for synthetic applications in organic chemistry and potential biological interactions.
The biological activity of this compound involves its interaction with biomolecules. Its aromatic amine group allows for hydrogen bonding and non-covalent interactions, influencing the structure and function of proteins and nucleic acids. The compound can act as both a nucleophile and an electrophile, depending on the environment, which may facilitate various biochemical processes.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Some derivatives have demonstrated anti-inflammatory effects in vitro, potentially offering therapeutic avenues for conditions like arthritis or other inflammatory diseases.
-
Antitumor Properties :
- There is emerging evidence that certain analogues of 2-methylaniline may have anticancer properties. Research has focused on their ability to inhibit tumor growth in cell lines and animal models.
Case Studies
Several studies highlight the biological relevance of this compound:
-
Study on Antimicrobial Activity :
A study published in Frontiers in Microbiology investigated the effects of various 2-amino compounds on Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antibacterial activity when cultured under specific conditions . -
Inflammation Model :
In a controlled experiment involving inflammatory markers in cell cultures, derivatives of 2-methylaniline were shown to reduce levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Data Table: Biological Activities of this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
